molecular formula C5H7FN4O2 B11744956 1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine

1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine

Cat. No.: B11744956
M. Wt: 174.13 g/mol
InChI Key: FKAQXAQBZSDYIV-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group and a nitro group attached to the pyrazole ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-fluoroethylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-Fluoroethyl)-3-nitro-1H-pyrazole: Lacks the amine group, which may affect its reactivity and biological activity.

    3-Nitro-1H-pyrazol-4-amine: Lacks the fluoroethyl group, which may influence its solubility and membrane permeability.

    1-(2-Fluoroethyl)-1H-pyrazol-4-amine:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C5H7FN4O2

Molecular Weight

174.13 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-nitropyrazol-4-amine

InChI

InChI=1S/C5H7FN4O2/c6-1-2-9-3-4(7)5(8-9)10(11)12/h3H,1-2,7H2

InChI Key

FKAQXAQBZSDYIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)[N+](=O)[O-])N

Origin of Product

United States

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